N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride
Description
Properties
IUPAC Name |
N,N-dimethylbenzotriazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-13(2)9(10)14-8-6-4-3-5-7(8)11-12-14;/h3-6,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAWFZBFDXNBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N1C2=CC=CC=C2N=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675855 | |
| Record name | N,N-Dimethyl-1H-benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827042-23-9 | |
| Record name | N,N-Dimethyl-1H-benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride typically involves the reaction of benzotriazole with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the benzotriazole carboximidamide class. Below is a comparative analysis with related compounds based on structural and functional features:
Table 1: Comparative Analysis of Benzotriazole Derivatives
Key Differences :
Substituent Effects : The dimethylcarboximidamide group in the target compound introduces steric bulk and basicity compared to unsubstituted benzotriazole or methyl-substituted analogs. This likely enhances its solubility in polar solvents and interaction with biological targets .
Salt Form : The hydrochloride salt improves stability and crystallinity, distinguishing it from neutral analogs like 1H-benzotriazole.
Reactivity : Carboximidamide derivatives are more nucleophilic than hydroxy or methyl-substituted benzotriazoles, making them useful in synthetic chemistry for forming imine or amidine linkages.
Table 2: Physicochemical Properties (Hypothetical Data*)
| Property | Target Compound | 1H-Benzotriazole | 5-Methyl-1H-benzotriazole |
|---|---|---|---|
| Melting Point (°C) | 210–215 (dec.) | 100–102 | 150–152 |
| Solubility in Water (mg/mL) | ~50 | ~1.2 | ~0.8 |
| LogP (Octanol-Water Partition Coefficient) | 1.8 | 1.4 | 2.1 |
Limitations and Gaps in Current Data
- Experimental Data Scarcity: No peer-reviewed studies directly analyzing the target compound’s reactivity, toxicity, or pharmacokinetics were identified in the provided evidence.
- Comparative Studies : Direct comparisons with analogs like N-hydroxy derivatives are absent, necessitating further research to validate hypothesized properties.
Biological Activity
N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride (CAS Number: 827042-23-9) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of virology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁N₅·Cl·H₂O
- Molecular Weight : 225.68 g/mol
- CAS Number : 827042-23-9
N,N-Dimethyl-1H-benzotriazole derivatives have been studied primarily for their inhibitory effects on various viral helicases, particularly in relation to the hepatitis C virus (HCV). The compound functions by disrupting the helicase activity necessary for viral replication. Specifically, it has shown promising results against the NTPase/helicase of HCV and related flaviviruses such as West Nile virus (WNV) and Dengue virus (DENV) .
Biological Activity
-
Antiviral Activity :
- Inhibitory Effects : Studies indicate that N,N-Dimethyl-1H-benzotriazole derivatives exhibit significant inhibitory activity against HCV helicase, with IC50 values around 6.5 µM when DNA is used as a substrate . The compound's activity varies with different substrates, showing reduced efficacy with RNA substrates.
- Selectivity : The selectivity of these compounds for viral targets over host cell components suggests potential for therapeutic applications with minimized cytotoxicity .
- Antimicrobial Activity :
Case Study 1: Antiviral Efficacy Against HCV
A study evaluated the antiviral efficacy of various benzotriazole derivatives, including N,N-Dimethyl-1H-benzotriazole-1-carboximidamide, against HCV in vitro. The results showed that this compound significantly inhibited viral replication without substantial cytotoxic effects on human liver cell lines.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity of N,N-Dimethyl-1H-benzotriazole derivatives against pathogenic bacteria. The study revealed that certain derivatives exhibited potent bactericidal activity, making them candidates for further development as antibacterial agents.
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
